molecular formula C8H7BrF2 B12974052 1-Bromo-2-(difluoromethyl)-3-methylbenzene

1-Bromo-2-(difluoromethyl)-3-methylbenzene

Cat. No.: B12974052
M. Wt: 221.04 g/mol
InChI Key: PCUNSNMWEPDWAS-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)-3-methylbenzene is an organic compound with the molecular formula C8H7BrF2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethyl)-3-methylbenzene can be synthesized through various methods. One common approach involves the bromination of 2-(difluoromethyl)-3-methylbenzene. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(difluoromethyl)-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The difluoromethyl group can be reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Catalysts like palladium on carbon or hydrogen gas can facilitate reduction reactions.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include partially or fully reduced benzene derivatives.

Scientific Research Applications

1-Bromo-2-(difluoromethyl)-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethyl)-3-methylbenzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the difluoromethyl group can influence the compound’s electronic properties. These interactions can affect various molecular pathways and biological processes.

Comparison with Similar Compounds

  • 1-Bromo-2-(difluoromethyl)benzene
  • 1-Bromo-4-(difluoromethyl)benzene
  • 1,3-Bis(trifluoromethyl)-5-bromobenzene

Comparison: 1-Bromo-2-(difluoromethyl)-3-methylbenzene is unique due to the presence of both a difluoromethyl group and a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other similar compounds. For example, the presence of the methyl group can affect the compound’s steric and electronic environment, leading to different reactivity patterns compared to compounds without this group.

Properties

Molecular Formula

C8H7BrF2

Molecular Weight

221.04 g/mol

IUPAC Name

1-bromo-2-(difluoromethyl)-3-methylbenzene

InChI

InChI=1S/C8H7BrF2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,8H,1H3

InChI Key

PCUNSNMWEPDWAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(F)F

Origin of Product

United States

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